molecular formula C14H12N2O2S B371120 N-(2-Cyanophenyl)-4-methylbenzenesulfonamide

N-(2-Cyanophenyl)-4-methylbenzenesulfonamide

Cat. No. B371120
M. Wt: 272.32g/mol
InChI Key: AEWAFLUKJFIWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyanophenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H12N2O2S and its molecular weight is 272.32g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Cyanophenyl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Cyanophenyl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-Cyanophenyl)-4-methylbenzenesulfonamide

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32g/mol

IUPAC Name

N-(2-cyanophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12N2O2S/c1-11-6-8-13(9-7-11)19(17,18)16-14-5-3-2-4-12(14)10-15/h2-9,16H,1H3

InChI Key

AEWAFLUKJFIWDP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-aminobenzonitrile (2.36 g (20.0 mmol in pyridine (10.0 ml), p-toluenesulfonyl chloride (4.20 g (22.0 mmol) was added with stirring at room temperature. After 15 hours' stirring at room temperature, water (100 ml) was added to the reaction mixture and stirring was continued for another 30 minutes. The crystals separated were filtered, washed with water and re-dissolved in chloroform. The soluble part in 1% aqueous sodium hydroxide solution was extracted from the chloroform solution. The extract was made acidic with hydrochloric acid and re-extracted with chloroform. The chloroform extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a product which then crystallized. The crystals were washed with diisopropyl ether and filtered to give 4.83 g (89%) of 2′-cyano-p-toluenesulfonanilide as white crystals.
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